

Spectroscopic Profile of 1,3,5-Benzenetriacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1,3,5-Benzenetriacetic acid

Cat. No.: B1201690

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic properties of **1,3,5-Benzenetriacetic acid** (also known as 1,3,5-Tris(carboxymethyl)benzene). The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical characterization of this compound. Given the limited availability of published experimental spectra for **1,3,5-Benzenetriacetic acid**, this guide presents predicted spectroscopic data based on its chemical structure, alongside standardized experimental protocols for acquiring such data. For comparative purposes, relevant data for the structurally related compound, 1,3,5-Benzenetricarboxylic acid, is also mentioned where appropriate.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for **1,3,5-Benzenetriacetic acid** (CAS: 4435-67-0, Molecular Formula: $C_{12}H_{12}O_6$, Molecular Weight: 252.22 g/mol).[\[1\]](#)[\[2\]](#)

Table 1: Predicted 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.0 - 12.0	Broad Singlet	3H	Carboxylic acid protons (-COOH)
~7.0 - 7.2	Singlet	3H	Aromatic protons (Ar- H)
~3.6	Singlet	6H	Methylene protons (- CH ₂ -)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~175	Carboxylic acid carbons (-COOH)
~138	Quaternary aromatic carbons (Ar-C-CH ₂)
~129	Aromatic carbons (Ar-CH)
~40	Methylene carbons (-CH ₂)

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2500-3300	Broad, Strong	O-H stretch	Carboxylic acid
~1710	Strong	C=O stretch	Carboxylic acid (dimer)
~1600, ~1475	Medium to Weak	C=C stretch	Aromatic ring
~1420	Medium	O-H bend	Carboxylic acid
~1250	Medium	C-O stretch	Carboxylic acid
650-900	Medium to Strong	C-H bend (out-of-plane)	Aromatic (1,3,5-trisubstituted)

Table 4: Expected Mass Spectrometry (MS) Data

m/z	Ion	Notes
252	[M] ⁺	Molecular ion (for EI)
251	[M-H] ⁻	Deprotonated molecule (for ESI ⁻)
207	[M-COOH] ⁺	Loss of a carboxyl group
190	[M-CH ₂ COOH] ⁺	Loss of a carboxymethyl group

Table 5: Expected UV-Vis Spectroscopic Data

λ _{max} (nm)	Solvent	Electronic Transition	Chromophore
~200-210	Methanol or Water	π → π	Aromatic ring
~260-270	Methanol or Water	π → π (secondary band)	Aromatic ring

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.
- Methodology:
 - Sample Preparation: Dissolve approximately 5-10 mg of **1,3,5-Benzenetriacetic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the sample is fully dissolved.
 - Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
 - ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - The carboxylic acid proton signal is expected to be a broad singlet between 10-12 ppm. [3][4]
 - The protons on carbons adjacent to the carboxylic acid are expected in the 2-3 ppm range.[3][4]
 - ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - The carboxyl carbon atoms typically absorb in the 165-185 ppm range.
 - A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as quaternary carbons and carbonyl carbons often exhibit weak signals.[5]
 - Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent

peak or an internal standard like tetramethylsilane (TMS).

2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Methodology (KBr Pellet Technique):
 - Sample Preparation: Grind a small amount (1-2 mg) of **1,3,5-Benzenetriacetic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.
 - Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Background Collection: Collect a background spectrum of the empty sample compartment.
 - Sample Spectrum: Collect the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
 - Data Analysis: Identify characteristic absorption bands corresponding to the functional groups, such as the broad O-H stretch and the C=O stretch of the carboxylic acid.[\[6\]](#)

3. Mass Spectrometry (MS)

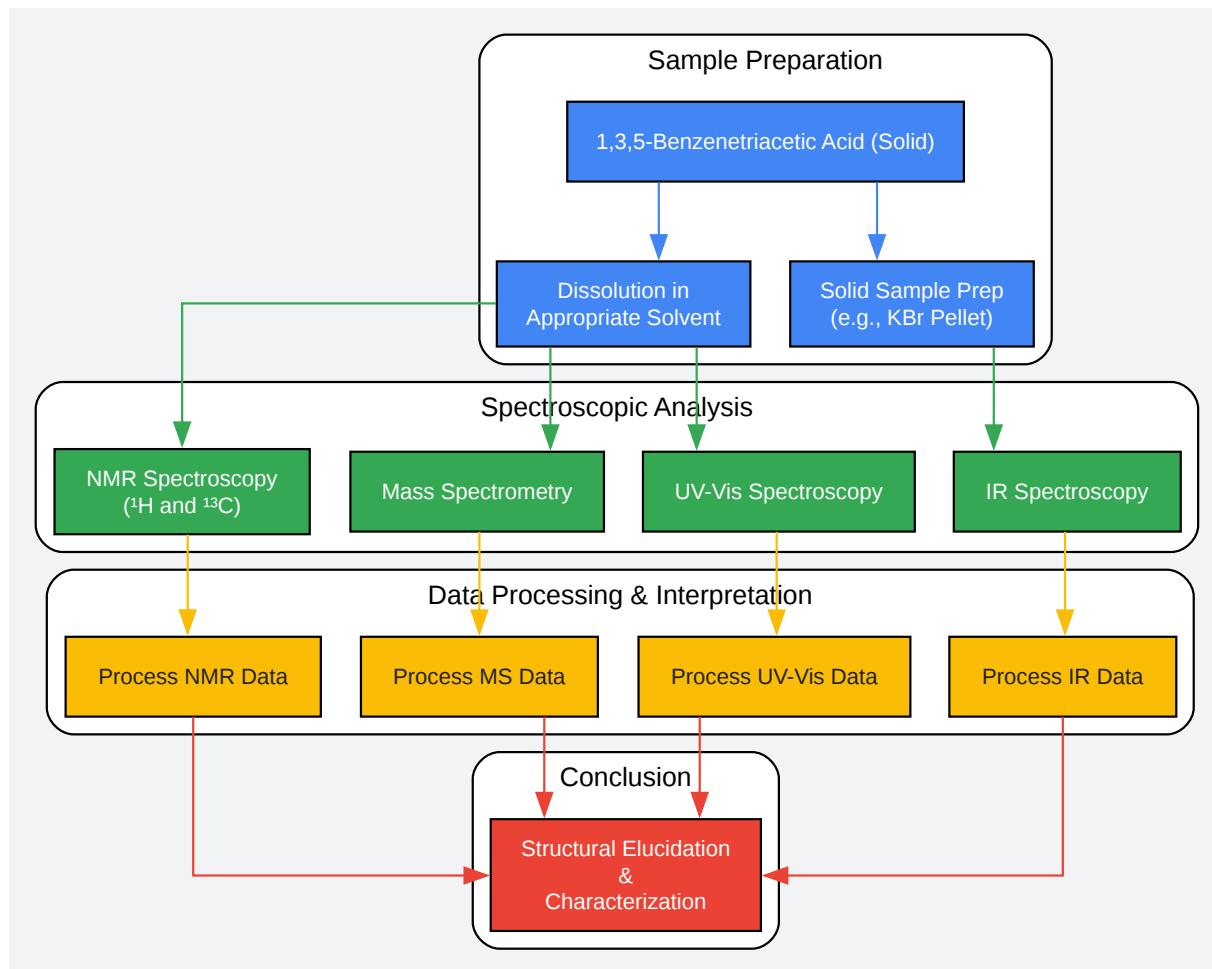
- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology (Electrospray Ionization - ESI):
 - Sample Preparation: Prepare a dilute solution of **1,3,5-Benzenetriacetic acid** (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
 - Instrumentation: Use a mass spectrometer equipped with an ESI source.
 - Data Acquisition:

- Infuse the sample solution directly into the ESI source at a constant flow rate.
- Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ and the deprotonated molecule $[M-H]^-$, respectively.
- The high-resolution mass spectrum can be used to confirm the elemental composition.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

4. UV-Visible (UV-Vis) Spectroscopy

- Objective: To study the electronic transitions within the molecule, particularly those associated with the aromatic system.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of **1,3,5-Benzenetriacetic acid** in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
 - Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
 - Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
 - Sample Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample beam.
 - Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.
 - Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}). The benzene chromophore typically shows absorption bands around 204 nm and 256 nm, which may be shifted by the substituents.

Mandatory Visualization



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Caption: Experimental workflow for the spectroscopic analysis of **1,3,5-Benzenetriacetic acid**.

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